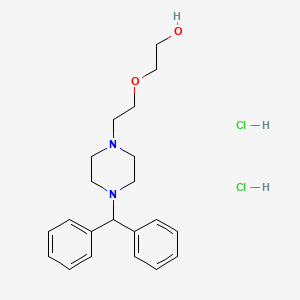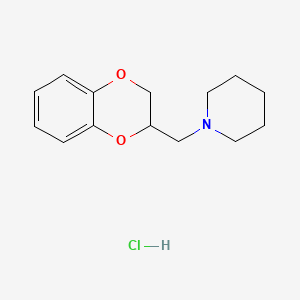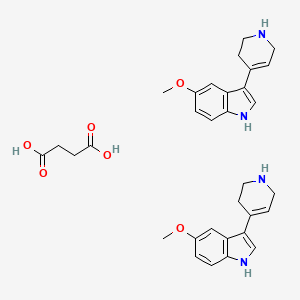
RU 24969 hemisuccinate
Overview
Description
RU 24969 hemisuccinate is a potent 5-HT1A and 5-HT1B agonist . It is also a moderate 5-HT2C agonist that may release 5-HT . It is centrally active following systemic administration .
Synthesis Analysis
The synthesis of 3- (1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which includes RU 24969 hemisuccinate, and their serotonergic and antiDArgic properties have been studied .
Molecular Structure Analysis
The molecular formula of RU 24969 hemisuccinate is C14H16N2O.½C4H6O4 . The chemical name is 5-Methoxy-3- (1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate .
Chemical Reactions Analysis
RU 24969 hemisuccinate is soluble to 50 mM in DMSO and to 30 mM in water . More detailed information about its chemical reactions is not available in the search results.
Physical And Chemical Properties Analysis
The molecular weight of RU 24969 hemisuccinate is 287.34 . It is soluble to 50 mM in DMSO and to 30 mM in water .
Scientific Research Applications
Neuropharmacology
“RU 24969 hemisuccinate” is a potent and selective agonist at the 5-HT1A and 5-HT1B receptors . This makes it a valuable tool in neuropharmacology research, particularly in studies related to serotonin (5-HT) receptors and their role in various neurological and psychiatric disorders.
Locomotor Activity Studies
This compound has been shown to increase forward locomotion . This suggests that it could be used in research related to motor control and movement disorders.
Appetite and Consumption Behavior
“RU 24969 hemisuccinate” has been found to decrease fluid consumption . This could make it useful in studies investigating appetite and consumption behavior, and potentially in the development of treatments for disorders such as obesity or anorexia.
In Vitro Studies
The compound is active in vitro , which means it can be used in a variety of laboratory experiments, such as cell culture studies. This could include research into cellular responses to 5-HT1A and 5-HT1B receptor activation.
In Vivo Studies
“RU 24969 hemisuccinate” is also active in vivo , making it suitable for use in animal studies. This could include research into the physiological and behavioral effects of 5-HT1A and 5-HT1B receptor activation.
properties
IUPAC Name |
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H16N2O.C4H6O4/c2*1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2*2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYJLRQAWCQJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216779 | |
| Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RU 24969 hemisuccinate | |
CAS RN |
66611-27-6 | |
| Record name | 1H-Indole, 5-methoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







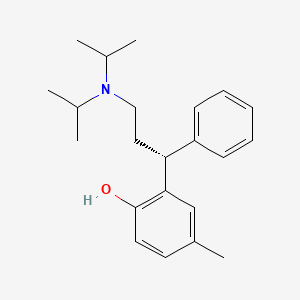
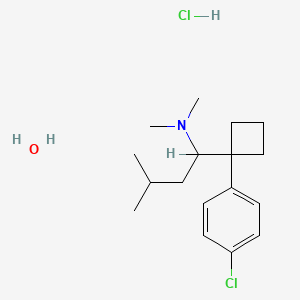

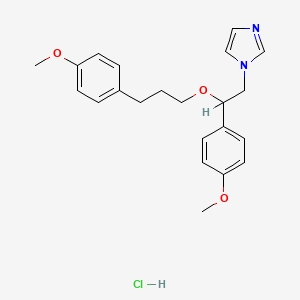
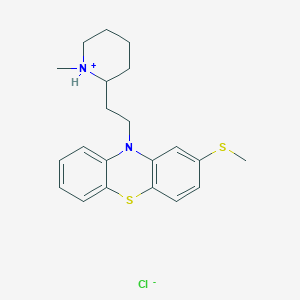
![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)
